Tpmpa
Overview
Description
Synthesis Analysis
The synthesis of TPMPA involves a versatile and economical process described by Hanrahan et al. (2001). This method achieves high yields through a five-step process including a palladium-catalyzed C–P bond-forming reaction (Hanrahan et al., 2001).
Molecular Structure Analysis
While specific molecular structure analysis of TPMPA is not detailed in the available research, related compounds like tris(2-pyridylmethyl)amines (TPMA) and their applications in supramolecular chemistry provide insights into the structural versatility and stability of such compounds (Bravin et al., 2021).
Chemical Reactions and Properties
Research on similar compounds, such as various tris(pyrazolyl)methane (TPM) complexes, elucidates the reactivity and properties of such molecules in various chemical contexts. For instance, the reactions of alkynes and azides not leading to triazoles but oxazoles through copper-nitrene intermediates highlight the complex chemical behavior of TPM compounds (Haldón et al., 2014).
Physical Properties Analysis
The physical properties of compounds related to TPMPA, like TPA-Silicalite-1, have been studied, indicating the influence of various base concentrations on synthesis and properties. In Situ Calorimetry, Potentiometry, and SAXS studies provide insights into the nanoparticle size and crystal growth under different conditions (Yang et al., 2004).
Scientific Research Applications
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- Tpmpa is a selective antagonist for GABAC receptors, which are insensitive to bicuculline . Like Tpmpa, many antagonists of ionotropic GABA receptors are not convulsants, indicating that there is still much to be learnt about GABA function in the brain from the study of such agents and their possible therapeutic uses .
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- Tpmpa is a hybrid of isoguvacine and 3-APMPA designed to retain affinity for GABAC receptors but not to interact with GABA A or GABA B receptors . Electrical assays show that Tpmpa is a competitive antagonist of cloned human mu 1 GABAC receptors expressed in Xenopus laevis oocytes (Kb approx. 2 μM) .
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- Tpmpa is a selective, competitive GABA A - ρ antagonist with only minimal effects on GABA A and GABA B receptors (K b values are 2.1 μ M (antagonist), 320 μ M (antagonist) and EC 50 500 μ M (weak agonist) respectively) . It displays 8-fold selectivity for human recombinant ρ 1 receptors over ρ 2 receptors .
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- In the field of physiology, Tpmpa has been used to study the role of GABAC receptors in the central amygdala . In one study, it was found that the GABA response resistant to BIC was blocked by 73 ± 1% by 60 μM Tpmpa . In another study, application of Tpmpa suppressed both the GABA-induced current and the light-evoked feedback inhibition observed in ON-cone bipolar cells .
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- Tpmpa and other GABAC receptor antagonists have been used to demonstrate the important role of GABAC receptors in many aspects of vision . Tpmpa was shown to inhibit form-deprivation myopia . Many antagonists of ionotropic GABA receptors are not convulsants, indicating that there is still much to be learnt about GABA function in the brain from the study of such agents and their possible therapeutic uses .
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- In a study, the kinetics of inhibitory action of 2-AEMP was tested and compared with the action of Tpmpa, a commonly used GABAC receptor antagonist . Although 2-AEMP and Tpmpa have comparable affinities for the GABAC receptor, 2-AEMP exhibits faster ON and OFF kinetics than Tpmpa . This difference could provide a useful tool for elucidating GABAC receptor function in the retina, e.g., differentiating the activities of synaptic vs. extra-synaptic GABAC receptors .
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- Tpmpa and other GABAC receptor antagonists have been used to demonstrate the important role of GABAC receptors in many aspects of vision . Tpmpa was shown to inhibit form-deprivation myopia , while (3-aminopropyl)-n-butylphosphinic acid (CGP36742 or SGS742) was found to inhibit the development of myopia in chicks .
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- In a study, the kinetics of inhibitory action of 2-Aminoethyl Methylphosphonate (2-AEMP) was tested and compared with the action of Tpmpa, a commonly used GABAC receptor antagonist . Although 2-AEMP and Tpmpa have comparable affinities for the GABAC receptor, 2-AEMP exhibits faster ON and OFF kinetics than Tpmpa . This difference could provide a useful tool for elucidating GABAC receptor function in the retina, e.g., differentiating the activities of synaptic vs. extra-synaptic GABAC receptors .
properties
IUPAC Name |
methyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12NO2P/c1-10(8,9)6-2-4-7-5-3-6/h2,7H,3-5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUKVPOVVKKLRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=CCNCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017153 | |
Record name | Methyl(1,2,3,6-tetrahydro-4-pyridinyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble to 100 mM | |
Record name | TPMPA | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16754 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tpmpa | |
CAS RN |
182485-36-5 | |
Record name | P-Methyl-P-(1,2,3,6-tetrahydro-4-pyridinyl)phosphinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182485-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TPMPA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182485365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TPMPA | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16754 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methyl(1,2,3,6-tetrahydro-4-pyridinyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TPMPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR7I0800L2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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